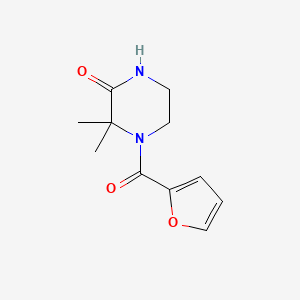![molecular formula C20H23FN6O2S B2465237 N-(2-(6-(éthylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-4-fluorobenzamide CAS No. 941948-81-8](/img/structure/B2465237.png)
N-(2-(6-(éthylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a compound of interest in the fields of medicinal chemistry and pharmaceutical research. It has been noted for its potential activity in modulating specific biological pathways, which could make it valuable in the treatment of various diseases.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: : As a building block for more complex molecules.
Biology: : Studying its effects on cellular pathways, potentially as an inhibitor or activator.
Medicine: : Investigated for its potential in treating diseases like cancer, due to its ability to interfere with specific signaling pathways.
Industry: : Possible applications in creating specialized materials or coatings.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antiviral activity .
Mode of Action
It’s structurally similar compounds have shown to exhibit significant antiviral activity . The compound likely interacts with its targets, leading to changes that inhibit the replication of the virus.
Biochemical Pathways
Given its antiviral activity, it may interfere with the viral replication process, disrupting the life cycle of the virus .
Pharmacokinetics
Similar compounds have shown good inhibitory effect with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to sorafenib IC50: 0184 ± 001 μM .
Result of Action
It’s structurally similar compounds have shown to exhibit significant antiviral activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide involves several key steps:
The formation of the pyrazolo[3,4-d]pyrimidine core.
The attachment of the ethylthio substituent.
The final coupling with 4-fluorobenzamide.
Each of these steps requires specific reagents and conditions, such as:
Strong bases for deprotonation.
Reflux conditions for certain condensation reactions.
Purification steps like column chromatography to isolate intermediates.
Industrial Production Methods
Scaling up for industrial production would involve optimizing these reactions for larger volumes and possibly incorporating continuous flow methods to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation, where the ethylthio group can be converted to a sulfoxide or sulfone.
Reduction, particularly targeting the pyrazolo ring or morpholino group.
Substitution, especially at the fluorobenzamide moiety.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reducing agents such as lithium aluminum hydride (LAH).
Substitution reactions might involve nucleophiles like amines or thiols.
Major Products
These reactions could yield products such as:
Sulfoxides or sulfones from oxidation.
Reduced pyrazolo or morpholino derivatives.
Substituted benzamide derivatives.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to similar compounds, this one stands out due to:
The unique combination of the pyrazolo[3,4-d]pyrimidine core with the ethylthio and morpholino groups.
Its specific fluorobenzamide moiety which can enhance binding to certain targets.
List of Similar Compounds
Other pyrazolo[3,4-d]pyrimidine derivatives.
Compounds with morpholino groups attached to different cores.
Fluorobenzamide-containing molecules used in similar applications.
Hope that sparks your curiosity! Let me know if there’s anything else you’d like to add or dive deeper into.
Propriétés
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-9-11-29-12-10-26)16-13-23-27(18(16)25-20)8-7-22-19(28)14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJOFEWFWYLTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2465154.png)

![N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2465156.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2465159.png)

![(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2465162.png)
![5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2465163.png)
![1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2465164.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2465167.png)



![1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2465173.png)
